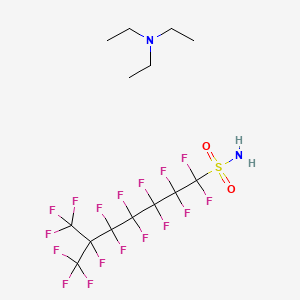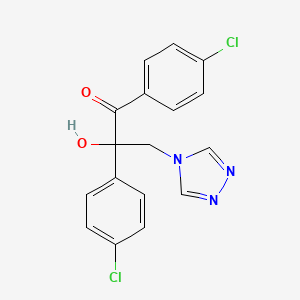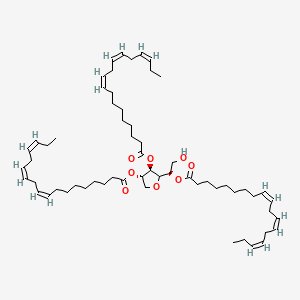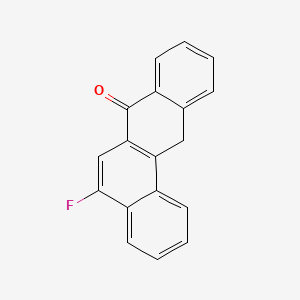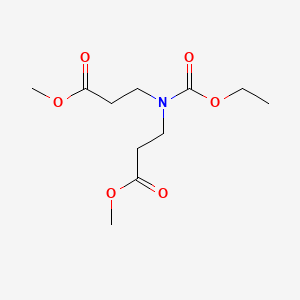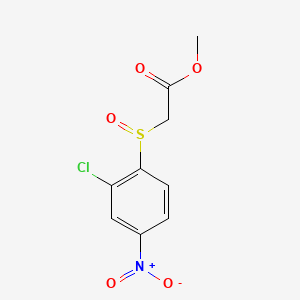
Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, methyl ester is a chemical compound with the molecular formula C9H8ClNO5S. This compound is characterized by the presence of a sulfinyl group attached to a 2-chloro-4-nitrophenyl ring, with an acetic acid ester moiety. It is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, methyl ester typically involves the reaction of 2-chloro-4-nitrophenol with a sulfinylating agent, followed by esterification with methanol. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the sulfinylation process. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the sulfinyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of the corresponding sulfonyl ester.
Reduction: Formation of the corresponding amino ester.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, methyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, methyl ester involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific context and target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar structural features but lacking the sulfinyl and ester groups.
2-Chloro-4-nitrophenylacetic acid: Another related compound with an acetic acid moiety instead of the ester group.
Uniqueness
Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, methyl ester is unique due to the presence of both the sulfinyl and ester groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Propriétés
Numéro CAS |
139326-40-2 |
|---|---|
Formule moléculaire |
C9H8ClNO5S |
Poids moléculaire |
277.68 g/mol |
Nom IUPAC |
methyl 2-(2-chloro-4-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C9H8ClNO5S/c1-16-9(12)5-17(15)8-3-2-6(11(13)14)4-7(8)10/h2-4H,5H2,1H3 |
Clé InChI |
VFVZBFTUALASJS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


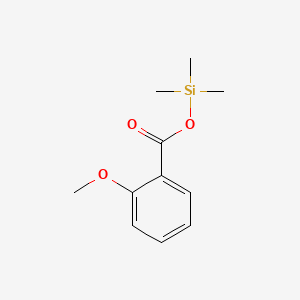

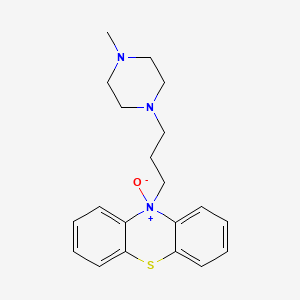
![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
